molecular formula C24H50Sn B8616655 Tributyl(dodec-1-EN-1-YL)stannane CAS No. 109898-24-0

Tributyl(dodec-1-EN-1-YL)stannane

Cat. No.: B8616655
CAS No.: 109898-24-0
M. Wt: 457.4 g/mol
InChI Key: CCBQGTJUQNWMSM-UHFFFAOYSA-N
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Description

Tributyl(dodec-1-en-1-yl)stannane (CAS 109898-24-0) is an organotin compound of significant interest in advanced chemical synthesis and research applications. It belongs to the class of vinylstannanes, which are widely recognized as pivotal reagents in cross-coupling reactions, most notably the Stille coupling. In this mechanism, the carbon-tin bond undergoes transmetalation with a palladium catalyst, facilitating the transfer of the dodec-1-en-1-yl group to an electrophilic partner, such as an organic halide or triflate. This reaction enables the highly efficient and selective formation of new carbon-carbon bonds, which is a fundamental transformation in constructing complex organic molecules, including natural products, pharmaceuticals, and functional materials. The extended dodecene chain in this specific stannane may impart unique properties like modified lipophilicity, which can be valuable in material science research and the synthesis of specialty chemicals. As with all organotin compounds, careful handling is required due to potential toxicity. This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary use. Researchers are advised to consult the relevant Safety Data Sheets (SDS) before use.

Properties

CAS No.

109898-24-0

Molecular Formula

C24H50Sn

Molecular Weight

457.4 g/mol

IUPAC Name

tributyl(dodec-1-enyl)stannane

InChI

InChI=1S/C12H23.3C4H9.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-3-4-2;/h1,3H,4-12H2,2H3;3*1,3-4H2,2H3;

InChI Key

CCBQGTJUQNWMSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=C[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1.1 Role in Organic Reactions

Tributyl(dodec-1-EN-1-YL)stannane serves as a versatile reagent in organic synthesis. It is particularly useful in:

  • Stille Coupling Reactions : This compound can be employed as a coupling partner in Stille reactions, facilitating the formation of carbon-carbon bonds. For instance, it has been utilized in synthesizing complex molecules such as phenyl-substituted pyrimidine-diones through reactions with ethyl isocyanate, showcasing its utility in creating biologically relevant compounds .
  • Synthesis of Functionalized Alkenes : The compound participates in transformations that yield highly functionalized alkenes. It can be used to prepare trisubstituted allyl alcohols from propargyl alcohols through palladium-catalyzed processes, enhancing the complexity of synthetic pathways .

Medicinal Chemistry

2.1 Development of Bioactive Compounds

This compound has been instrumental in the development of various bioactive compounds:

  • Synthesis of PET Ligands : This compound is involved in the synthesis of 18F^{18}F-labeled triazoloquinoline derivatives, which are utilized as positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1). Such imaging techniques are crucial for studying neurological disorders .
  • Anticancer Agents : Research indicates that derivatives synthesized using this compound exhibit promising anticancer activity. For example, novel triazole derivatives linked to this compound have shown selective cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) .

Material Science

3.1 Polymer Chemistry

In material science, this compound is explored for its potential in polymer chemistry:

  • Synthesis of Polymeric Materials : The compound can act as a precursor for synthesizing organotin polymers, which have applications in coatings and sealants due to their stability and resistance to degradation. These polymers can be tailored for specific functionalities by varying the substituents on the tin atom .

Case Studies

Study Application Findings
Synthesis of Phenyl-substituted Pyrimidine-dionesOrganic SynthesisDemonstrated effective coupling with ethyl isocyanate using this compound .
Development of 18F^{18}F-labeled Triazoloquinoline DerivativesMedicinal ImagingSuccessful synthesis leading to effective PET imaging agents for mGluR1 .
Anticancer Activity ScreeningMedicinal ChemistryCompounds derived from this compound showed selective cytotoxicity against MCF-7 cells .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

The following table and analysis compare Tributyl(dodec-1-en-1-yl)stannane with structurally analogous organotin compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Properties of Tributyl-Substituted Stannanes

Compound Name CAS Number Substituent Group Molecular Weight (Da) H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Applications
This compound Not Available Dodecene (C12H23) ~456.7 (calculated) 0 0 ~15 (estimated) Polymer synthesis, hydrophobic reagents
Tributyl(prop-1-en-2-yl)stannane 2897-60-1 Propenyl (C3H5) 331.04 0 0 3 Stille coupling, small-molecule synthesis
Tributyl(isoquinolin-1-yl)stannane 884658-29-1 Isoquinoline 419.16 0 1 10 Pharmaceutical intermediates, heterocyclic synthesis
Tributyl(vinyl)stannane 7486-35-3 Vinyl (C2H3) 290.71 0 0 3 Cross-coupling reactions, catalysis

Key Comparative Analysis

Molecular Weight and Substituent Effects this compound has the highest molecular weight (~456.7 Da) due to its long dodecene chain, which increases hydrophobicity and reduces volatility compared to smaller analogs like Tributyl(vinyl)stannane (290.71 Da) . The isoquinoline-substituted variant (419.16 Da) exhibits intermediate molecular weight but introduces aromaticity and a polar surface area (12.9 Ų), enhancing solubility in polar aprotic solvents .

Hydrogen Bonding and Reactivity All compounds lack hydrogen bond donors, but Tributyl(isoquinolin-1-yl)stannane has one acceptor (nitrogen in the heterocycle), enabling interactions with electrophilic reagents. This property makes it valuable in synthesizing nitrogen-containing pharmaceuticals . The absence of hydrogen-bonding groups in this compound and its propenyl/vinyl analogs limits their use in polar reaction environments but favors applications in non-polar media.

Rotational Flexibility and Steric Effects The dodecene chain introduces ~15 rotatable bonds, conferring significant conformational flexibility. This contrasts sharply with the rigid isoquinoline group (10 rotatable bonds) and short-chain analogs (3 rotatable bonds) . Increased steric bulk in the dodecene derivative may slow transmetallation kinetics in Stille couplings compared to vinyl or propenyl stannanes, which are more reactive in cross-coupling reactions .

Applications Short-chain stannanes (vinyl, propenyl): Preferred for rapid Stille couplings in small-molecule synthesis (e.g., drug candidates) due to high reactivity and low steric hindrance . Isoquinoline stannane: Used in synthesizing heterocyclic scaffolds for medicinal chemistry, leveraging its aromatic nitrogen for directed metalation . Dodecene stannane: Likely employed in polymer chemistry or as a hydrophobic stabilizer due to its long alkyl chain, though specific literature data on this compound remains sparse.

Preparation Methods

Reaction Mechanism and Catalytic System

The copper-catalyzed hydrostannylation of terminal alkynes represents a robust method for synthesizing vinylstannanes. This approach employs Cu(OAc)₂ and tri-tert-butylphosphine (P(t-Bu)₃) as the catalytic system, which activates hexamethyldistannane (Me₃SnSnMe₃) for selective addition to alkynes. The reaction proceeds via a radical mechanism, where the copper catalyst facilitates the homolytic cleavage of the Sn–Sn bond, generating tributylstannyl radicals that add across the alkyne triple bond.

Synthetic Procedure

A Schlenk tube is charged with Cu(OAc)₂ (0.015 mmol), P(t-Bu)₃ (0.053 mmol), and methanol (2.5 mL). After stirring at 80°C for 30 minutes, the solvent is removed under vacuum. Toluene (0.2 mL), hexamethyldistannane (0.39 mmol), 1-dodecyne (0.30 mmol), and water (0.90 mmol) are added sequentially. The mixture is heated at 110°C for 2–12 hours, depending on the alkyne’s reactivity. Post-reaction workup involves dilution with ethyl acetate, filtration through Celite, and purification via gel permeation chromatography (chloroform eluent).

Key Reaction Parameters

  • Temperature : 110°C ensures optimal radical generation and alkyne activation.

  • Solvent : Toluene stabilizes the copper-phosphine complex while maintaining reaction homogeneity.

  • Additives : Water enhances the catalytic cycle by protonating intermediates, preventing catalyst deactivation.

Characterization Data

The product is characterized by multinuclear NMR spectroscopy:

  • ¹H NMR (CDCl₃) : δ 0.13 (s, 9H, SnMe₃), 0.88 (t, J = 6.7 Hz, 3H, CH₂CH₃), 1.20–1.42 (m, 16H, CH₂), 2.26 (t, ³JSn–H = 53.2 Hz, 2H, CH₂Sn), 5.12 (dt, ³JSn–H = 71.9 Hz, 1H, CH=), 5.64 (dt, ³JSn–H = 155.0 Hz, 1H, CH=).

  • ¹¹⁹Sn NMR (CDCl₃) : δ −35.6 ppm, consistent with tributylvinylstannanes.

Ruthenium-Catalyzed Trans-Hydrostannation of 1-Dodecyne

Catalytic Cycle and Stereoselectivity

The ruthenium-catalyzed method utilizes [CpRu(CH₃CN)₃]PF₆ (Cp = pentamethylcyclopentadienyl) to mediate the anti-Markovnikov addition of tributyltin hydride (Bu₃SnH) to terminal alkynes. This pathway proceeds via a non-radical, coordination-driven mechanism, yielding Z-configured vinylstannanes with >99:1 selectivity. The Cp*Ru fragment coordinates the alkyne, enabling hydride transfer from Bu₃SnH to the β-carbon and subsequent tin migration to the α-position.

Optimized Synthesis

A solution of 1-dodecyne (3.5 mmol) and [Cp*Ru(CH₃CN)₃]PF₆ (0.05 equiv) in CH₂Cl₂ (0.2 M) is treated with Bu₃SnH (1.05 equiv) at ambient temperature. After 15 minutes, the solvent is evaporated, and the crude product is purified by flash chromatography (hexane eluent).

Critical Factors for Z-Selectivity

  • Catalyst Loading : 5 mol% [Cp*Ru(CH₃CN)₃]PF₆ ensures complete conversion without side reactions.

  • Solvent : Dichloromethane’s low coordinating ability prevents catalyst poisoning.

  • Temperature : Room temperature minimizes radical pathways, preserving stereochemical integrity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 5.98 (tt, ³JSn–H = 137.4 Hz, 1H, CH=), 2.25–2.05 (m, 2H, CH₂Sn), 1.59–1.39 (m, 6H, SnCH₂), 1.00–0.80 (m, 21H, SnBu₃).

  • ¹¹⁹Sn NMR (CDCl₃) : δ −53.3 ppm, characteristic of Z-vinylstannanes.

Comparative Analysis of Preparation Methods

ParameterCopper-Catalyzed MethodRuthenium-Catalyzed Method
Catalyst Cu(OAc)₂/P(t-Bu)₃[Cp*Ru(CH₃CN)₃]PF₆
Substrate 1-Dodecyne + Me₃SnSnMe₃1-Dodecyne + Bu₃SnH
Temperature 110°C25°C
Reaction Time 2–12 hours15 minutes
Yield 75–85%89–94%
Selectivity Mixture of isomersZ:E > 99:1
Purification Gel permeation chromatographySilica gel filtration

Troubleshooting and Optimization Insights

Common Challenges in Copper-Catalyzed Synthesis

  • Byproduct Formation : Prolonged heating (>12 hours) promotes β-hydride elimination, yielding stannylalkenes. Reducing reaction time to 2–4 hours mitigates this issue.

  • Catalyst Deactivation : Moisture-sensitive Cu(I) intermediates require strict anhydrous conditions during solvent transfers.

Enhancing Ruthenium-Catalyzed Efficiency

  • Substrate Scope : Bulky alkynes (e.g., phenylacetylene) exhibit slower reaction rates; increasing catalyst loading to 10 mol% improves yields.

  • Solvent Alternatives : Tetrahydrofuran (THF) can replace CH₂Cl₂ but may reduce Z-selectivity to 95:5 due to solvent coordination effects.

Q & A

Q. How to validate its role in polymer stabilization without confounding thermal degradation effects?

  • Methodological Answer : Use TGA-FTIR coupled analysis to deconvolute polymer vs. additive degradation. Compare activation energies (EaE_a) via Flynn-Wall-Ozawa method. Accelerated UV weathering tests (ASTM G154) quantify radical scavenging efficiency using Arrhenius modeling .

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